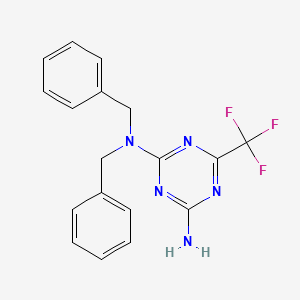

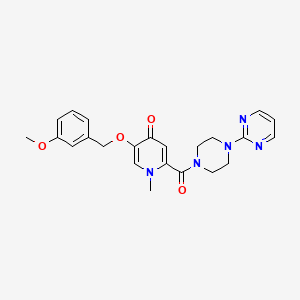

N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

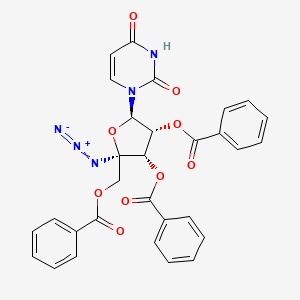

The synthesis of N,N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine-related compounds involves the direct reaction of cyanoguanidine with respective cyanocompounds. This process results in crystals where the molecules are interconnected by hydrogen bonds, forming polymers or networks depending on the specific derivatives. These syntheses highlight the compound's versatility and potential for generating diverse molecular structures with varied properties (Janczak & Kubiak, 2009).

Molecular Structure Analysis

The molecular structure of these triazine derivatives is characterized by their ability to form dense arrangements through π–π interactions and hydrogen bonds in their crystal forms. The detailed geometric comparisons between the molecules in crystals and theoretical ab-initio molecular orbital calculations reveal the influence of intermolecular interactions on their structural configuration, emphasizing the significance of hydrogen bonding and π–π interactions in determining the crystal packing and molecular orientation (Janczak & Kubiak, 2009).

Chemical Reactions and Properties

The chemical behavior of this compound derivatives includes their reactivity in forming hydrogen-bonded networks and their interaction with other compounds, such as trifluoroacetic anhydride, leading to the formation of new ring systems. These reactions demonstrate the compound's reactivity and its potential to engage in complex chemical transformations, which could be exploited in synthetic chemistry and materials science (Chantegrel, Deshayes, & Faure, 1993).

Physical Properties Analysis

The physical properties, such as solubility, electrochemical behavior, and thermal stability, of polymers synthesized from triazine-based diamines, including derivatives of this compound, have been investigated. These studies reveal excellent solubility in polar aprotic solvents and significant thermal stability, suggesting their suitability for applications in polymer semiconductors and other high-performance materials (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound derivatives include their ability to participate in various chemical reactions, leading to the formation of complex structures with potential biological activities. For instance, some derivatives have been explored as inhibitors targeting specific enzymes, underscoring the compound's relevance in medicinal chemistry and drug discovery (El Massry et al., 2012).

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of Pyrazolyl Bistriazines

- This study involves the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines with 4-aminobenzylamine under microwave irradiation to produce bistriazines. These compounds show promise in supramolecular chemistry and in the creation of extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Supramolecular Hydrogen-Bonded Arrangement

- This research synthesizes crystals of triazine derivatives, which are interconnected by N-H⋯N hydrogen bonds forming hydrogen bonded polymers. These arrangements show potential in the study of molecular interactions and crystallography (Janczak & Kubiak, 2009).

Dendrimeric Melamine Cored Complexes

- This study involves synthesizing dendrimeric melamine cored complexes with potential applications in material science, specifically in the synthesis of novel materials with unique magnetic behaviors (Uysal & Koç, 2010).

Polyimides from Triazine-Based Diamines

- The research focuses on synthesizing solution-processable polyimides from triazine-based diamine monomers. These polyimides have applications in polymer semiconductors due to their excellent solubility and thermal stability (Li et al., 2017).

N-Alkylaryltriazine Herbicides

- This study investigates the structure-activity relationship of N-alkylaryltriazine herbicides, which could bridge the gap between triazines and phenylureas in herbicidal applications (Gardner, Sanborn, & Goss, 1987).

Gemini Surfactants Synthesis

- The synthesis and evaluation of novel triazine Schiff base-based cationic gemini surfactants demonstrate their potential as antiwear, antifriction, and anticorrosive additives in industrial applications (Singh et al., 2016).

Bacteria Utilizing Triazine Herbicides

- Research on bacteria capable of utilizing triazine herbicides as a sulfur source provides insights into bioremediation and environmental clean-up strategies (Cook & Hütter, 1982).

Eigenschaften

IUPAC Name |

2-N,2-N-dibenzyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5/c19-18(20,21)15-23-16(22)25-17(24-15)26(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCBLNSQBWYLOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

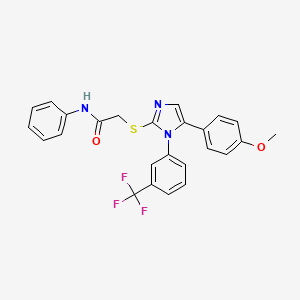

![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)

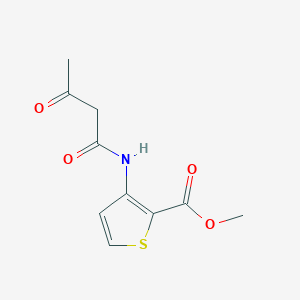

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

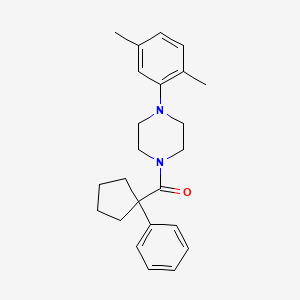

![(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2485612.png)

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)

![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)

![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)

![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)